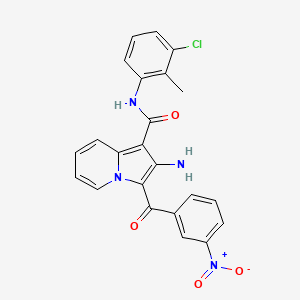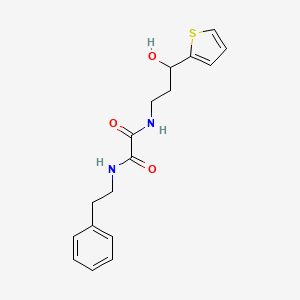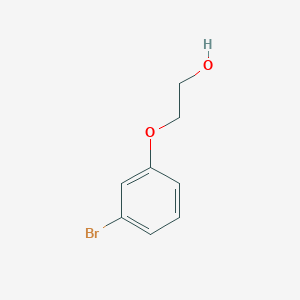![molecular formula C8H13ClO4 B3007953 Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate CAS No. 142471-67-8](/img/structure/B3007953.png)
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate: is an organic compound with the molecular formula C8H13ClO4 and a molecular weight of 208.64 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a dioxolane ring, which is further connected to an ethyl acetate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with chloromethyl dioxolane. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate undergoes nucleophilic substitution reactions, where the chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate is widely used in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.
作用機序
The mechanism of action for Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate typically involves nucleophilic substitution reactions. The chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. At higher temperatures, elimination reactions can also occur, leading to the formation of alkenes.
類似化合物との比較
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate can be compared with other similar compounds such as:
Ethyl 2-[2-(bromomethyl)-1,3-dioxolan-2-yl]acetate: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and reaction conditions.
Ethyl 2-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]acetate: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.
Ethyl 2-[2-(methyl)-1,3-dioxolan-2-yl]acetate: Lacks the halogen group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for various chemical transformations, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMFXGRFHPQCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B3007870.png)


![2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B3007875.png)


![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)
![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)
![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)
![tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B3007889.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)
